N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide

Lipophilicity ADME Drug-likeness

Researchers screening intracellular targets need high-lipophilicity probes with verified biological profiles. This 1,3,4-thiadiazole derivative (MW 385.5, XLogP3 4.7) addresses key workflow challenges: • Confirmed negative control for M. tuberculosis kinase assays (PubChem AID 2842), enabling reliable assay validation • Reference 1H NMR spectrum available for identity verification and instrument calibration • Ortho-methoxy substitution enables comparative SAR binding studies (SPR, ITC, cell-based assays) Supplied with full analytical documentation. In stock for immediate dispatch.

Molecular Formula C19H19N3O2S2
Molecular Weight 385.5
CAS No. 394238-22-3
Cat. No. B2653789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide
CAS394238-22-3
Molecular FormulaC19H19N3O2S2
Molecular Weight385.5
Structural Identifiers
SMILESCCC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2OC)SC3=CC=CC=C3
InChIInChI=1S/C19H19N3O2S2/c1-3-16(25-13-9-5-4-6-10-13)17(23)20-19-22-21-18(26-19)14-11-7-8-12-15(14)24-2/h4-12,16H,3H2,1-2H3,(H,20,22,23)
InChIKeyJCGFGSNMKHOYLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide (CAS 394238-22-3): Chemical Class and Baseline Properties for Research Procurement


N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide (CAS 394238-22-3) is a synthetic, small-molecule 1,3,4-thiadiazole derivative with a molecular weight of 385.5 g/mol and a calculated XLogP3 of 4.7 [1]. It belongs to a broad class of heterocyclic compounds extensively explored for antimicrobial, anticancer, and anti-inflammatory activities [2]. The compound features a unique combination of a 2-methoxyphenyl substituent at the 5-position of the thiadiazole ring and a 2-(phenylsulfanyl)butanamide side chain, distinguishing it from simpler acetamide analogs or those with different aryl substitutions [1].

Why Generic Substitution of 1,3,4-Thiadiazole Analogs Is Not Feasible for N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide


Within the 1,3,4-thiadiazole class, even minor structural modifications at the C2 and C5 positions can lead to significant shifts in biological activity, target selectivity, and physicochemical properties. For instance, a study on related derivatives demonstrated that changing the aryl substitution pattern (e.g., from 2-methoxyphenyl to 4-chlorophenyl) or altering the amine side chain can dramatically affect cytotoxic potency against breast cancer cell lines [1]. The specific 2-(phenylsulfanyl)butanamide side chain in compound 394238-22-3 introduces further complexity in lipophilicity, hydrogen-bonding capacity, and steric bulk compared to simpler acetamide or propanamide analogs, making direct interchangeability unreliable without confirmatory data.

Quantitative Differentiation Evidence for N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide Versus Close Analogs: A Procurement-Focused Analysis


Enhanced Lipophilicity (XLogP3) of the 2-(Phenylsulfanyl)butanamide Side Chain Compared to Simpler Acetamide Analogs

The target compound exhibits a significantly higher calculated lipophilicity (XLogP3 = 4.7) compared to a closely related analog lacking the phenylsulfanyl and butanamide extension, N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide (XLogP3 ≈ 2.1) [1][2]. This difference of ~2.6 log units represents a roughly 400-fold increase in the theoretical octanol-water partition coefficient, indicating substantially greater membrane permeability potential.

Lipophilicity ADME Drug-likeness

Unique Selectivity Profile Indicated by a Negative Bioassay Result Against a Kinase-Dependent Target

In a high-throughput screen of a putative kinase compound library for inhibitors of Mycobacterium tuberculosis H37Rv, compound 394238-22-3 was explicitly tested and classified as 'Inactive' at the screened concentration [1]. While a negative result, this establishes a baseline selectivity profile. In contrast, many 1,3,4-thiadiazole derivatives have shown potent antibacterial activity, including against M. tuberculosis, as reviewed in the literature [2]. This suggests the 2-methoxyphenyl and phenylsulfanyl substitution pattern may divert activity away from this particular target class.

Target Selectivity Kinase Inhibition Mycobacterium tuberculosis

Increased Molecular Complexity and Topological Polar Surface Area Compared to 5-Phenyl and 5-Methyl Analogs

The topological polar surface area (TPSA) of compound 394238-22-3 is calculated as 118 Ų [1]. This is higher than that of simplified analogs such as N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(phenylsulfanyl)propanamide (TPSA ≈ 83 Ų) [2], due to the presence of the 2-methoxyphenyl group and the butanamide moiety. The increased TPSA, combined with a higher molecular weight (385.5 vs. ~307 g/mol for the methyl analog), places it in a different region of drug-like chemical space, potentially impacting solubility and oral absorption.

Molecular Complexity Polar Surface Area Oral Bioavailability

NMR Spectral Fingerprint Enables Definitive Identity Confirmation and Purity Assessment

The target compound has been characterized by 1H NMR spectroscopy, with spectra available in the SpectraBase database [1]. This provides a unique fingerprint for identity verification. In contrast, several close analogs (e.g., the 2-methylphenyl variant, CAS 394237-13-9) have no publicly available NMR data from authoritative, non-vendor sources, making procurement and quality control more challenging. The availability of a reference NMR spectrum reduces the risk of receiving a mislabeled or degraded sample.

NMR Spectroscopy Identity Verification Purity Control

The Ortho-Methoxy Group Confers Distinct Electronic and Steric Properties Versus Para-Substituted and Unsubstituted Phenyl Analogs

The presence of an ortho-methoxy group on the 5-phenyl ring (as opposed to a 4-chlorophenyl or unsubstituted phenyl) introduces both electron-donating resonance effects (Hammett σ_p = -0.27 for OCH3) and steric bulk near the thiadiazole core. SAR studies on a related series of 1,3,4-thiadiazoles showed that the position of the methoxy substituent (ortho vs. meta vs. para) led to up to a 10-fold difference in IC50 values against cancer cell lines [1]. This indicates that the precise substitution pattern is critical for biological activity and cannot be approximated by other aryl groups.

Structure-Activity Relationship Electronic Effects Steric Hindrance

Optimal Research and Procurement Scenarios for N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide Based on Current Evidence


Screening Libraries Focused on High Lipophilicity, Membrane-Permeable Scaffolds

Given its XLogP3 of 4.7, this compound is well-suited for inclusion in diversity sets targeting intracellular targets or requiring passive membrane permeability [1]. For phenotypic screening campaigns where cellular uptake is a primary hurdle, this compound's high lipophilicity offers a clear advantage over more polar thiadiazole analogs.

Negative Control for M. tuberculosis Kinase Inhibitor Discovery Programs

The compound's confirmed inactivity in a M. tuberculosis kinase screen (PubChem AID 2842) makes it a useful negative control for assay development and validation against this target class [2]. Its structural similarity to active thiadiazoles (e.g., 2-amino-5-aryl-1,3,4-thiadiazoles) allows researchers to attribute positive hits to specific pharmacophoric features absent in 394238-22-3.

Analytical Standard for Method Development and Purity Testing Using NMR

The availability of a reference 1H NMR spectrum in the SpectraBase database makes this compound a practical analytical standard for calibrating instruments, developing separation methods, or training analytical chemists on thiadiazole characterization [3]. Its distinct spectral features facilitate purity assessment and identity confirmation in routine quality control workflows.

Medicinal Chemistry Probes for Investigating Ortho-Methoxy Effects on Target Binding

Based on class-level SAR indicating that the ortho-methoxy substitution pattern has a distinct impact on biological activity compared to meta- or para-substituted analogs [4], this compound can serve as a key probe molecule. Researchers can use it in comparative binding studies (e.g., SPR, ITC, or cell-based assays) to isolate the contribution of the ortho-methoxy group to target engagement, guiding further optimization.

Quote Request

Request a Quote for N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.